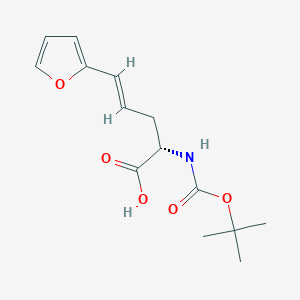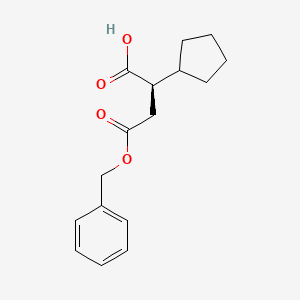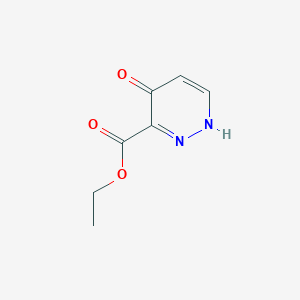
4-(2-Iodobenzoyl)thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Iodobenzoyl)thiobenzaldehyde is an organic compound that features both iodine and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodobenzoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Iodobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the development of biologically active molecules or as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(2-Iodobenzoyl)thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, while the thiobenzaldehyde moiety can engage in nucleophilic or electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodobenzoic acid: Similar in structure but lacks the thiobenzaldehyde moiety.
2-Iodobenzoic acid: An isomer with different positional arrangement of the iodine atom.
Thiobenzaldehyde: Contains the thiobenzaldehyde moiety but lacks the iodine atom.
Uniqueness
4-(2-Iodobenzoyl)thiobenzaldehyde is unique due to the presence of both iodine and sulfur atoms, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C14H9IOS |
|---|---|
Molekulargewicht |
352.19 g/mol |
IUPAC-Name |
4-(2-iodobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9IOS/c15-13-4-2-1-3-12(13)14(16)11-7-5-10(9-17)6-8-11/h1-9H |
InChI-Schlüssel |
KVPUPZQXHQWCAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C=S)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)





